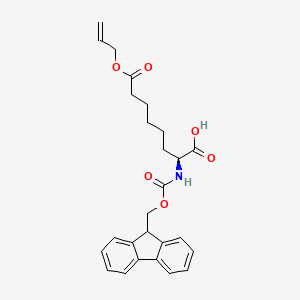

Fmoc-Asu(Oall)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H29NO6 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-8-prop-2-enoxyoctanoic acid |

InChI |

InChI=1S/C26H29NO6/c1-2-16-32-24(28)15-5-3-4-14-23(25(29)30)27-26(31)33-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h2,6-13,22-23H,1,3-5,14-17H2,(H,27,31)(H,29,30)/t23-/m0/s1 |

InChI Key |

GMISWTVAXZYGDF-QHCPKHFHSA-N |

Isomeric SMILES |

C=CCOC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

C=CCOC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Asu(Oall)-OH: A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asu(Oall)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid ω-allyl ester, is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the strategic advantage of its unique protecting group combination. The incorporation of α-aminosuberic acid (Asu), a non-proteinogenic amino acid, into peptide chains is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics such as histone deacetylase (HDAC) inhibitors for cancer therapy.

Core Chemical and Physical Properties

This compound is a white to off-white powder. Its key identifying information and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 167368-90-3 |

| Molecular Formula | C₂₆H₂₉NO₆ |

| Molecular Weight | 451.51 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥95.0% |

| Storage | Cool, dry place (≤25°C) |

Note: Specific values for solubility and spectral data such as NMR are not consistently reported across commercial suppliers and should be determined empirically for specific applications.

Synthesis of this compound

Representative Experimental Protocol: Synthesis of an Fmoc-Amino Acid ω-Allyl Ester

Step 1: ω-Allyl Esterification of α-Aminosuberic Acid

-

Suspend L-α-aminosuberic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add an excess of allyl alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting Asu(OAll)-OH by crystallization or column chromatography.

Step 2: Nα-Fmoc Protection

-

Dissolve the Asu(OAll)-OH from Step 1 in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, in a solvent like acetone or dioxane.

-

Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the same organic solvent dropwise to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for several hours until completion, as monitored by TLC.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the this compound.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the final product.

The workflow for this synthesis can be visualized as follows:

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS. The Fmoc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition using a mild base, typically piperidine. The allyl (Oall) ester, on the other hand, is a semi-permanent protecting group for the ω-carboxyl group of the suberic acid side chain. This protecting group is orthogonal to the Fmoc group, meaning it is stable under the conditions used for Fmoc deprotection.

Experimental Protocol: Incorporation of this compound in SPPS

-

Resin Preparation: Swell the desired resin (e.g., Rink amide resin for C-terminal amide peptides) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

Pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU/HATU and a base like DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the coupling efficiency using a qualitative test like the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Continue with the Fmoc deprotection and coupling of the next amino acid in the sequence.

The general workflow for a single coupling cycle in SPPS is depicted below:

Orthogonal Deprotection of the Allyl Group

A key advantage of the allyl protecting group is its stability to the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage from the resin (typically with trifluoroacetic acid, TFA). The allyl group can be selectively removed on-resin using a palladium(0) catalyst.

Experimental Protocol: On-Resin Allyl Deprotection

-

Swell the peptide-resin containing the Asu(Oall) residue in a suitable solvent like dichloromethane (DCM) or DMF.

-

Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger, like phenylsilane (PhSiH₃), in the reaction solvent.

-

Add the catalyst/scavenger solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.

-

Wash the resin thoroughly with the solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium.

-

The deprotected ω-carboxyl group is now available for further modification, such as on-resin cyclization or branching.

Role in Drug Development: α-Aminosuberic Acid in Histone Deacetylase (HDAC) Inhibitors

α-Aminosuberic acid is a key structural component of a class of potent histone deacetylase (HDAC) inhibitors.[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

HDAC inhibitors work by blocking the active site of these enzymes, leading to the hyperacetylation of histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

The suberic acid moiety in these inhibitors often serves as a linker that connects a zinc-binding group (which chelates the zinc ion in the HDAC active site) to a "cap" group that interacts with the surface of the enzyme. Peptides containing α-aminosuberic acid can be designed as potent and selective HDAC inhibitors.[1]

Signaling Pathway of HDAC Inhibition

The general mechanism of action of HDAC inhibitors, including those derived from α-aminosuberic acid, is illustrated in the following signaling pathway diagram:

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides with significant therapeutic potential. Its orthogonal protecting group strategy allows for the selective modification of the α-aminosuberic acid side chain, enabling the creation of cyclic peptides, branched peptides, and peptide conjugates. The incorporation of α-aminosuberic acid is particularly relevant in the design of histone deacetylase inhibitors, a promising class of anti-cancer agents. This guide provides the foundational knowledge and representative protocols for researchers and drug developers to effectively utilize this compound in their synthetic endeavors.

References

- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Protected Amino Acids with Allyl Side-Chain Protection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Asu(Oall)-OH and Fmoc-Asp(Oall)-OH, two N-α-Fmoc-protected amino acids featuring an allyloxycarbonyl (OAll) side-chain protecting group. A significant point of clarification is the distinction between "Asu" (α-aminosuberic acid) and "Asp" (aspartic acid), which are different amino acids. Due to the prevalence of information on the aspartic acid derivative, this guide will focus primarily on Fmoc-Asp(OAll)-OH, while presenting the available data for this compound.

Section 1: Fmoc-L-Aspartic Acid β-Allyl Ester (Fmoc-Asp(OAll)-OH)

Fmoc-Asp(Oall)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy.[1] Its key feature is the allyl ester (OAll) protecting the β-carboxyl group of aspartic acid. This protection scheme offers significant advantages in synthesizing complex peptides.

Chemical Structure and Properties

The chemical structure of Fmoc-Asp(OAll)-OH consists of an L-aspartic acid core, with its α-amino group protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group and its β-carboxyl group shielded by an allyl ester.

Chemical Structure of Fmoc-Asp(OAll)-OH

A 2D representation of the chemical structure of Fmoc-Asp(Oall)-OH.

Quantitative Data

The following table summarizes the key physicochemical properties of Fmoc-Asp(Oall)-OH.

| Property | Value | References |

| CAS Number | 146982-24-3 | [2] |

| Molecular Formula | C₂₂H₂₁NO₆ | [2][3] |

| Molecular Weight | 395.41 g/mol | [4] |

| Appearance | White powder or white crystalline powder | [3] |

| Melting Point | 113-119 °C | |

| Optical Rotation [α]20/D | -27 ± 2° (c = 1% in DMF) | [3] |

| Purity (HPLC) | ≥98.0% | |

| Solubility | Soluble in DMF and dichloromethane; slightly soluble in water. | [5] |

Experimental Protocols

1. Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard procedure for coupling Fmoc-Asp(Oall)-OH to a growing peptide chain on a solid support.[1]

Workflow for a Single Coupling Cycle in Fmoc-SPPS

General workflow for the incorporation of Fmoc-Asp(Oall)-OH in solid-phase peptide synthesis.

Detailed Steps:

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for an adequate period.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Dissolve Fmoc-Asp(Oall)-OH (typically 3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as diisopropylethylamine (DIPEA), and allow for a short pre-activation period.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[1]

-

-

Washing: Wash the resin with DMF to remove excess reagents. The cycle can then be repeated for the subsequent amino acid.

2. Orthogonal Deprotection of the Allyl (OAll) Side-Chain Protecting Group

The allyl group can be selectively removed while the peptide is still on the resin, without affecting acid-labile (e.g., tBu, Boc, Trt) or base-labile (Fmoc) protecting groups.[1][6]

Signaling Pathway for Orthogonal Deprotection

Logical diagram illustrating the selective removal of the OAll group.

Detailed Steps:

-

Resin Preparation: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine.[1]

-

Catalyst and Scavenger Solution: Prepare a solution of a palladium(0) catalyst, such as Pd(PPh₃)₄, and an allyl scavenger (e.g., phenylsilane or morpholine) in an appropriate solvent.

-

Deprotection Reaction: Add the catalyst/scavenger solution to the resin under an inert atmosphere (e.g., nitrogen or argon) and agitate until the deprotection is complete, as monitored by a suitable analytical method.

-

Washing: Thoroughly wash the resin to remove the palladium catalyst and any byproducts. The newly exposed carboxylic acid on the aspartic acid side chain is now available for further modification.

Key Applications and Advantages

The primary advantage of using Fmoc-Asp(Oall)-OH is in the prevention of aspartimide formation, a common side reaction in Fmoc-based SPPS, especially in sequences containing Asp-Gly or Asp-His motifs.[7] The OAll group is stable to the basic conditions used for Fmoc removal, thus minimizing this side reaction.[1] Its orthogonal removal under mild, neutral conditions allows for complex peptide modifications, such as side-chain lactamization to form cyclic peptides.[7]

Section 2: Fmoc-L-α-Aminosuberic Acid Monoallyl Ester (this compound)

This compound is a derivative of α-aminosuberic acid, an eight-carbon α-amino dicarboxylic acid. It can be used to introduce a non-canonical amino acid with a longer side chain into a peptide sequence. Information on this specific derivative is less abundant in publicly available literature compared to its aspartic acid counterpart.

Chemical Structure and Properties

The structure consists of an L-α-aminosuberic acid backbone with Fmoc protection on the α-amino group and an allyl ester on one of the two carboxyl groups.

Quantitative Data

The following data has been aggregated from supplier information.

| Property | Value | References |

| CAS Number | 167368-90-3 | |

| Molecular Formula | C₂₆H₂₉NO₄ (Note: This may be an error from the source, as the molecular weight suggests a different formula) | |

| Molecular Weight | 451.52 g/mol |

Note: Detailed experimental data such as melting point, optical rotation, and solubility are not consistently reported in publicly accessible documents.

Experimental Protocols and Applications

Conclusion

Fmoc-Asp(Oall)-OH is a well-characterized and highly valuable reagent in peptide chemistry, offering a robust solution for the incorporation of aspartic acid while minimizing side reactions and enabling orthogonal side-chain manipulation. In contrast, while this compound provides a tool for introducing a non-canonical, long-chain amino acid, detailed public data and established protocols are less common. Researchers and drug development professionals should consider the specific structural and chemical requirements of their target peptide when selecting the appropriate building block. For complex syntheses involving aspartic acid, Fmoc-Asp(Oall)-OH represents a superior and well-supported choice.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Navigating Peptide Synthesis: An In-depth Technical Guide to Fmoc-Asu(Oall)-OH and its Analogue Fmoc-Asp(Oall)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high-purity, complex peptide sequences. This technical guide provides a comprehensive overview of Fmoc-Asu(Oall)-OH, an α-aminosuberic acid derivative, and its more commonly utilized analogue, Fmoc-Asp(Oall)-OH. While both offer unique advantages in solid-phase peptide synthesis (SPPS), their applications and the breadth of available technical data differ significantly. This guide will delve into their chemical properties, applications, and detailed experimental protocols, with a particular focus on the well-documented utility of Fmoc-Asp(Oall)-OH in mitigating common synthetic challenges.

Core Concepts: Distinguishing Asu and Asp Derivatives

This compound and Fmoc-Asp(Oall)-OH are both N-α-Fmoc protected amino acids with an allyl (All) ester protecting the side-chain carboxyl group. The key distinction lies in the amino acid core:

-

This compound incorporates α-aminosuberic acid (Asu) , a non-proteinogenic amino acid with a six-carbon aliphatic side chain terminating in a carboxyl group.

-

Fmoc-Asp(Oall)-OH is based on aspartic acid (Asp) , a proteinogenic amino acid with a shorter, one-carbon aliphatic side chain leading to the carboxyl group.

This structural difference influences the physical properties and potential applications of the resulting peptides. α-Aminosuberic acid is notably used in the synthesis of peptide analogues, including analogues of eel calcitonin, and as a component of histone deacetylase inhibitors.[1][2]

Quantitative Data Summary

For ease of comparison, the key quantitative data for both derivatives are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | This compound | Fmoc-Asp(Oall)-OH |

| CAS Number | 167368-90-3[3] | 146982-24-3[4][5][6] |

| Molecular Formula | C26H29NO6[3] | C22H21NO6[6] |

| Molecular Weight | 419.51 g/mol | 395.41 g/mol [6] |

| Appearance | White to off-white powder | White crystalline solid[7] |

| Purity (Typical) | ≥95.00% | ≥98.0% (HPLC) |

| Storage Condition | Cool, dry place (≤25°C) | 2°C to 8°C |

The Strategic Advantage of Fmoc-Asp(Oall)-OH in SPPS

Fmoc-Asp(Oall)-OH has emerged as a critical tool for peptide chemists, primarily due to its role in orthogonal protection strategies and the prevention of a common and problematic side reaction: aspartimide formation.

Orthogonal Protection Strategy

The Fmoc/tBu strategy is a cornerstone of modern SPPS. The Fmoc group on the α-amine is labile to mild base (e.g., piperidine), while the tert-butyl (tBu) based side-chain protecting groups are removed with strong acid (e.g., trifluoroacetic acid) during the final cleavage from the resin. The allyl ester of Fmoc-Asp(Oall)-OH introduces a third layer of orthogonality. The allyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. It can be selectively cleaved under neutral conditions using a palladium(0) catalyst, allowing for specific modifications on the aspartic acid side chain while the peptide remains attached to the resin and fully protected at other sites.

dot

Caption: Orthogonal deprotection scheme in SPPS.

Prevention of Aspartimide Formation

Aspartimide formation is a significant side reaction during Fmoc-based SPPS, particularly in sequences containing Asp-Gly or Asp-Ser motifs. It involves the cyclization of the aspartic acid side chain to form a succinimide ring, which can lead to epimerization and the formation of piperidide adducts, resulting in impurities that are difficult to remove. The use of Fmoc-Asp(OAll)-OH can mitigate this issue. The less sterically hindered allyl ester is less prone to nucleophilic attack by the backbone amide compared to the bulky tert-butyl ester, thereby reducing the rate of aspartimide formation.

dot

Caption: Aspartimide formation and its mitigation.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Asp(Oall)-OH in manual solid-phase peptide synthesis. Instrument-specific protocols for automated synthesizers may vary.

Incorporation of Fmoc-Asp(Oall)-OH into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow on a pre-loaded resin (e.g., Rink Amide or Wang resin).

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Fmoc-Asp(Oall)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).

-

-

Coupling:

-

In a separate vessel, dissolve Fmoc-Asp(Oall)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

On-Resin Deprotection of the Allyl Group

This protocol is for the selective removal of the allyl ester from the aspartic acid side chain.

Materials:

-

Fmoc-Asp(OAll)-Peptide-Resin

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)

-

Allyl scavenger (e.g., Phenylsilane - PhSiH3, or Morpholine)

-

Anhydrous, degassed solvent (e.g., DCM or a mixture of CHCl3/AcOH/NMM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen anhydrous, degassed solvent under an inert atmosphere.

-

Deprotection Cocktail Preparation: In a separate, dry flask under an inert atmosphere, dissolve the Palladium(0) catalyst (0.1-0.3 equivalents relative to the allyl-protected sites) and the allyl scavenger (20-40 equivalents) in the reaction solvent.

-

Deprotection Reaction:

-

Add the deprotection cocktail to the swollen resin.

-

Agitate the reaction mixture under an inert atmosphere for 1-3 hours at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin extensively with the reaction solvent, followed by DMF and DCM to remove all traces of the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can aid in removing residual palladium.

-

dot

Caption: General workflow for a single SPPS cycle.

Conclusion

This compound and Fmoc-Asp(Oall)-OH are valuable reagents in the arsenal of peptide chemists. While the former offers opportunities for creating unique peptide analogues, the latter, Fmoc-Asp(Oall)-OH, is a well-established and indispensable tool for overcoming significant challenges in SPPS, namely aspartimide formation and the need for orthogonal side-chain deprotection. The detailed protocols and comparative data provided in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and synthesis of complex and high-purity peptides for a wide range of therapeutic and research applications.

References

- 1. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - 泰和伟业 [cdthchem.com]

- 4. FMOC-Asp(OAll)-OH (146982-24-3) at Nordmann - nordmann.global [nordmann.global]

- 5. peptide.com [peptide.com]

- 6. FMOC-ASP(OALL)-OH | 146982-24-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to Fmoc-Protected Amino Acids with Allyl Side-Chain Protection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of Fmoc-Asu(Oall)-OH, a derivative of aminosuberic acid used in peptide synthesis. Due to the limited availability of detailed data for this specific compound, this guide also includes extensive information on the closely related and more widely documented reagent, Fmoc-Asp(Oall)-OH. The experimental protocols and principles described are broadly applicable to Fmoc-amino acids featuring orthogonal allyl-based side-chain protection.

Core Properties of this compound

This compound is an N-terminally protected derivative of aminosuberic acid, an eight-carbon di-carboxylic amino acid. The allyl (All) ester protects the side-chain carboxyl group, allowing for its selective removal under specific conditions, orthogonal to the acid-labile protecting groups commonly used in solid-phase peptide synthesis (SPPS).

Quantitative Data

The available data for this compound is summarized below. Researchers should note the minor discrepancies in reported molecular formulas and weights from different suppliers, which may warrant independent verification.

| Property | Value | Source |

| CAS Number | 167368-90-3 | [1] |

| Molecular Formula | C26H29NO6 or C26H29NO4 | [1] |

| Molecular Weight | 419.51 g/mol or 451.52 g/mol | [1][2] |

| SMILES String | OC(=O)--INVALID-LINK--NC(=O)OCC1c2ccccc2c3ccccc13 | [1] |

Properties of the Closely Related Analog: Fmoc-Asp(Oall)-OH

Fmoc-Asp(Oall)-OH is a widely used building block in Fmoc-based solid-phase peptide synthesis. It is a derivative of aspartic acid, a four-carbon dicarboxylic amino acid. The allyl protection of the side-chain carboxyl group offers significant advantages, particularly in the synthesis of complex peptides or those requiring on-resin side-chain modification.[3]

Quantitative Data

| Property | Value | Source |

| CAS Number | 146982-24-3 | [4][5][6][7] |

| Molecular Formula | C22H21NO6 | [4][6][7] |

| Molecular Weight | 395.41 g/mol | [6][7] |

| Melting Point | 113-119 °C | |

| Appearance | White crystalline solid | [4] |

| Purity | ≥98.0% (HPLC) | |

| Optical Activity | [α]20/D −27±2°, c = 1% in DMF | |

| Solubility | Soluble in DMF, Dichloromethane; Insoluble in water | [4] |

| Storage Temperature | 2-8°C |

Experimental Protocols and Methodologies

The following protocols are standard procedures for the use of Fmoc-protected amino acids with allyl side-chain protection in solid-phase peptide synthesis.

Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol describes the standard coupling cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

This compound or Fmoc-Asp(Oall)-OH

-

Coupling reagent (e.g., HBTU, HATU, PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.

-

Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).

-

Allow the activation to proceed for several minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the sequence.

Orthogonal Deprotection of the Allyl (Oall) Side-Chain Protecting Group

The allyl group can be selectively removed on-resin without affecting the N-terminal Fmoc group or acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[3] This is typically achieved using a palladium(0) catalyst.

Materials:

-

Peptide-resin containing the Asu(Oall) or Asp(Oall) residue

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)

-

Allyl scavenger (e.g., Phenylsilane - PhSiH3, Dimethyl-amine-borane complex)

-

Solvent: Anhydrous DCM or DMF, purged with Argon or Nitrogen

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent under an inert atmosphere (Argon or Nitrogen).

-

Deprotection Cocktail: Prepare a solution of the palladium catalyst (e.g., 0.2-0.5 equivalents per allyl group) and the scavenger (e.g., 10-20 equivalents) in the anhydrous solvent.

-

Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature. The reaction is typically complete within 30-90 minutes.[8] Microwave-assisted methods can significantly shorten the reaction time.[9][10]

-

Washing: After the reaction, wash the resin extensively with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to scavenge residual palladium.[8] Finally, wash with DMF and DCM.

-

Confirmation: The successful deprotection can be confirmed by mass spectrometry of a cleaved sample of the peptide.

Applications in Research and Drug Development

The use of this compound or Fmoc-Asp(Oall)-OH is particularly valuable for several advanced peptide synthesis applications:

-

On-Resin Cyclization: The deprotected side-chain carboxyl group can be used for on-resin lactam bridge formation with a side-chain amino group (e.g., from Lys or Orn), creating cyclic peptides with constrained conformations that can lead to improved bioactivity and stability.[8][9]

-

Peptide Modification: The free carboxyl group can serve as a handle for the attachment of various molecules, such as fluorescent labels, polyethylene glycol (PEG) chains, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

-

Synthesis of Branched Peptides: The side-chain can be used as an anchor point to synthesize branched or dendritic peptide structures.

-

Minimizing Side Reactions: For aspartic acid, using the OAll protecting group can help minimize the formation of aspartimide, a common side reaction in SPPS that can lead to impurities.[3]

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and logical workflows described in this guide.

Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Caption: Workflow for On-Resin Allyl (Oall) Group Deprotection.

Caption: Logical Flow for On-Resin Peptide Cyclization.

References

- 1. This compound | 167368-90-3 | FF159439 | Biosynth [biosynth.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Fmoc-Asp(OAll)-OH [sobekbio.com]

- 6. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-Asu(Oall)-OH

This technical guide provides a comprehensive overview of this compound, an amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). The document details its chemical properties, core applications, and a step-by-step experimental protocol for its use.

Introduction

This compound is a synthetic derivative of α-aminosuberic acid, a non-proteinogenic amino acid. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and proteomics. The molecule features two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and an allyl (Oall) ester for orthogonal side-chain protection. This dual-protection scheme offers significant advantages in the synthesis of complex peptides, allowing for selective deprotection and modification.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including dissolution, reaction stoichiometry, and analytical characterization.

| Property | Data |

| Molecular Weight | 451.52 g/mol |

| Molecular Formula | C₂₆H₂₉NO₆ |

| CAS Number | 167368-90-3 |

| Appearance | White to off-white solid |

| Purity (HPLC) | Typically ≥98.0% |

| Storage Temperature | 2-8°C |

Core Concepts in Application

The utility of this compound stems from the strategic use of its protecting groups, which enables a high degree of control during peptide synthesis.

-

Fmoc Group (Nα-Protection): The Fmoc group shields the alpha-amino group of the amino acid. Its key feature is its lability to basic conditions (e.g., piperidine), allowing for its removal without affecting acid-labile side-chain protecting groups. This forms the basis of the iterative Fmoc-SPPS cycle.

-

Allyl Group (Side-Chain Protection): The allyl ester protects the side-chain carboxyl group of the aminosuberic acid residue. The allyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin. It can be selectively removed under neutral conditions using a palladium(0) catalyst, a process known as orthogonal deprotection. This allows for specific modifications at the Asu side chain while the peptide remains attached to the solid support.

The combination of these protecting groups provides an orthogonal system, which is critical for minimizing side reactions and enabling the synthesis of modified or complex peptide structures.

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

Resin with N-terminal deprotected peptide

-

This compound

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, Hunig's base)

-

Solvent: N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Washing solvents (e.g., DMF, Dichloromethane)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, slightly less than 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. A Kaiser test can be performed to confirm complete coupling.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

-

Cycle Repetition: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of the chemical processes and logic involved in using this compound.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonal deprotection strategy using this compound.

An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Protected Asparagine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis and purification of Fmoc-protected asparagine derivatives, which are crucial building blocks in solid-phase peptide synthesis (SPPS). Due to the ambiguity of "Fmoc-Asu(Oall)-OH", this guide will focus on a common and synthetically analogous transformation: the conversion of an N-Fmoc-L-aspartic acid derivative to an N-Fmoc-L-asparagine derivative. The principles and procedures outlined herein are widely applicable to the synthesis of various side-chain protected asparagine analogues.

Synthetic Strategy: Side-Chain Amidation of Fmoc-Aspartic Acid

The conversion of the side-chain carboxylic acid of aspartic acid to a carboxamide to form asparagine requires a multi-step synthetic approach. A key challenge is the selective modification of the side-chain (β-carboxyl group) in the presence of the α-carboxyl group. A robust strategy involves the protection of the α-carboxyl group, followed by activation of the β-carboxyl group for amidation, and subsequent deprotection of the α-carboxyl group.

A representative synthetic pathway is outlined below, starting from the commercially available Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH). This starting material has the β-carboxyl group protected as a tert-butyl ester, which needs to be selectively cleaved before amidation. A more direct approach, and the one detailed here, involves starting with an α-protected Fmoc-Asp derivative.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for Fmoc-Asn-OH.

Experimental Protocols

The following protocols are detailed for the synthesis of Fmoc-L-Asn-OH starting from Fmoc-L-Asp-OBn (N-α-Fmoc-L-aspartic acid α-benzyl ester).

2.1. Activation of the β-Carboxyl Group of Fmoc-L-Asp-OBn

This step involves the selective activation of the side-chain carboxylic acid to facilitate nucleophilic attack by ammonia in the subsequent step. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt) to suppress side reactions.

Methodology:

-

Dissolve Fmoc-L-Asp-OBn (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add HOBt (1.1 eq) to the solution and stir until it dissolves.

-

Add DCC (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

The formation of the active ester can be monitored by thin-layer chromatography (TLC).

-

The by-product, dicyclohexylurea (DCU), will precipitate out of the solution.

2.2. Side-Chain Amidation

The activated ester is then reacted with a source of ammonia to form the side-chain amide.

Methodology:

-

Filter the reaction mixture from the previous step to remove the precipitated DCU.

-

Cool the filtrate to 0 °C.

-

Bubble anhydrous ammonia gas through the solution for 20-30 minutes, or add a solution of ammonia in an organic solvent (e.g., 0.5 M ammonia in dioxane) in slight excess.

-

Seal the reaction vessel and allow it to stir at room temperature overnight.

-

Monitor the reaction progress by TLC until the starting activated ester is consumed.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Redissolve the residue in a suitable solvent like ethyl acetate and wash with a mild acid (e.g., 1 M HCl) to remove excess ammonia, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Fmoc-L-Asn-OBn.

2.3. Deprotection of the α-Carboxyl Group

The final step is the removal of the benzyl ester protecting group from the α-carboxyl to yield the final product, Fmoc-L-Asn-OH. This is typically achieved by catalytic hydrogenolysis.

Methodology:

-

Dissolve the crude Fmoc-L-Asn-OBn in a solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the combined filtrate to dryness to obtain the crude Fmoc-L-Asn-OH.

Purification of Fmoc-L-Asn-OH

The crude product often requires purification to meet the high-purity standards required for peptide synthesis. Recrystallization is a common and effective method.

Methodology:

-

Dissolve the crude Fmoc-L-Asn-OH in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water, or ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a cold solvent (e.g., cold diethyl ether or a cold mixture of the recrystallization solvents) to remove residual impurities.

-

Dry the purified crystals under vacuum.

For impurities that are difficult to remove by crystallization, column chromatography on silica gel may be employed. A typical eluent system would be a gradient of methanol in dichloromethane.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Fmoc-Asn derivatives. The values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Reagent Stoichiometry and Reaction Conditions

| Step | Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) |

| Activation | Fmoc-L-Asp-OBn | 1.0 | DCM | 0 to RT | 5-7 |

| HOBt | 1.1 | ||||

| DCC | 1.1 | ||||

| Amidation | Activated Ester | 1.0 | DCM/Dioxane | 0 to RT | 12-16 |

| Ammonia | ~2.0 | ||||

| Deprotection | Fmoc-L-Asn-OBn | 1.0 | Methanol | RT | 2-4 |

| 10% Pd/C | 0.1 |

Table 2: Typical Yields and Purity

| Product | Step | Typical Yield (%) | Purity (%) |

| Fmoc-L-Asn-OBn | Amidation | 85-95 | >90 (crude) |

| Fmoc-L-Asn-OH | Deprotection | 90-98 | >95 (crude) |

| Purified Fmoc-L-Asn-OH | Recrystallization | 70-85 (overall) | >99 (by HPLC) |

Logical Relationships in Synthesis

The synthesis of Fmoc-Asn-OH from an appropriately protected aspartic acid derivative follows a logical progression of protection, activation, functional group interconversion, and deprotection.

Caption: Logical flow of the Fmoc-Asn-OH synthesis.

This guide provides a foundational understanding of the synthesis and purification of Fmoc-protected asparagine derivatives. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and the nature of the desired final product. Careful monitoring of each step and rigorous characterization of the final compound are essential for successful synthesis.

An In-depth Technical Guide to the Solubility of Fmoc-Asu(Oall)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-α-(9-Fluorenylmethyloxycarbonyl)-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH). Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility based on related compounds, detailed experimental protocols for in-house determination, and the contextual application of this building block in peptide synthesis.

Core Concepts: The Importance of Solubility in Peptide Synthesis

The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) is critically dependent on the solubility of the Fmoc-protected amino acid derivatives in the reaction solvent. Inadequate solubility can lead to a host of issues that compromise the efficiency of the synthesis and the purity of the final product:

-

Incomplete Coupling Reactions: If the Fmoc-amino acid is not fully dissolved, its availability for the coupling reaction is limited, leading to incomplete incorporation and the formation of deletion sequences in the peptide chain.

-

Reduced Reaction Kinetics: Even at concentrations below the saturation point, poor solubility can result in slow coupling reactions, necessitating extended reaction times or the use of higher equivalents of reagents.

-

Aggregation: Some Fmoc-protected amino acids have a propensity to aggregate in solution, which can further reduce their effective concentration and hinder their reactivity.

Commonly used solvents in Fmoc-SPPS include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) due to their excellent solvating properties for a wide range of organic molecules.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in common organic solvents is not extensively documented. However, based on the behavior of structurally similar Fmoc-amino acids, a qualitative assessment can be made. Generally, Fmoc-protected amino acids, including those with allyl protecting groups, are expected to be soluble in polar aprotic solvents like DMF, NMP, and DMSO. It is important to note that anecdotal evidence for similar compounds, such as Fmoc-Asp(OAll)-OH, suggests that achieving high concentrations in these solvents can be challenging, and solutions may appear cloudy, indicating poor solubility.

Table 1: Qualitative and Comparative Solubility of Fmoc-Amino Acid Derivatives

| Compound | Solvent | Solubility | Observations and Remarks |

| This compound | DMF, NMP, DMSO | Expected to be soluble | No quantitative data is publicly available. Solubility should be determined empirically for the desired concentration. |

| Fmoc-Asp(OAll)-OH | DMF, DCM, DMSO, NMP | Poor solubility reported | Researchers have reported difficulty in dissolving this compound at concentrations typically used in SPPS (e.g., 1 mmol in 3.5 mL of DMF).[1] |

| Fmoc-Asp(OAll)-OH | Water, 1% Acetic Acid | Soluble | This information is from a product datasheet and may not be applicable to organic solvents used in SPPS.[2] |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for this compound in a specific solvent system, the following gravimetric method is a reliable approach.

Materials:

-

This compound

-

High-purity solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation vials

-

Vacuum desiccator or drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

-

Equilibration:

-

Tightly seal the vial and place it in a constant temperature bath (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease stirring and allow the undissolved solid to sediment. Centrifugation at a high speed can be used to facilitate this process.

-

-

Sample Extraction:

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a syringe fitted with a filter to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed evaporation vial.

-

Completely evaporate the solvent using a vacuum desiccator or a drying oven at a temperature that will not degrade the compound.

-

-

Calculation:

-

Once a constant weight is achieved, weigh the evaporation vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant withdrawn

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS, particularly for the synthesis of peptides requiring a linker or a point of modification. The allyl (All) protecting group on the side chain is orthogonal to the Fmoc and tert-butyl protecting groups commonly used in SPPS, allowing for selective deprotection and subsequent modification of the side chain on the solid support.

The following diagram illustrates a typical cycle in Fmoc-based SPPS where a protected amino acid like this compound would be incorporated.

Conclusion

References

Stability of Fmoc-Asu(Oall)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid δ-allyl ester (Fmoc-Asu(Oall)-OH) under various conditions. Understanding the stability of this key building block is critical for its effective storage, handling, and application in solid-phase peptide synthesis (SPPS) to ensure the integrity and purity of the final peptide product.

Introduction to this compound

This compound is a derivative of aminosuberic acid, a non-proteinogenic amino acid used as a versatile linker or spacer in peptide chemistry. It is protected at the α-amino group with the base-labile Fmoc group and at the side-chain carboxyl group with the allyl (Oall) group, which can be removed under specific, mild, and orthogonal conditions. The orthogonality of these protecting groups is fundamental to its utility in complex peptide synthesis.

Core Stability Profile

The stability of this compound is primarily dictated by the chemical properties of its two key protecting groups: the Fmoc group and the allyl ester.

-

Fmoc Group: This group is stable under acidic and neutral conditions but is susceptible to cleavage by bases, particularly secondary amines like piperidine.[1]

-

Allyl (Oall) Ester Group: The allyl ester is known for its stability across a wide pH range, including the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc-group removal.[2][3] Its cleavage requires a specific palladium(0) catalyst and a scavenger under neutral conditions.[2][3]

This orthogonal stability allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.[2]

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following tables summarize the expected stability based on the known behavior of Fmoc and allyl protecting groups under various chemical and physical conditions. These tables are intended to guide storage, handling, and reaction condition selection.

Table 1: Chemical Stability in Common Solvents and Reagents at Room Temperature (20-25°C)

| Condition | Reagent/Solvent | Expected Stability of Fmoc Group | Expected Stability of Oall Group | Remarks |

| Acidic | 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | High | High | Standard conditions for cleavage from very acid-labile resins; both groups are stable.[1][4] |

| 95% Aqueous Trifluoroacetic Acid (TFA) | High | High | Standard final cleavage conditions for Boc-SPPS; both groups are generally stable.[1] | |

| Acetic Acid | High | High | Stable in the presence of mild acids. | |

| Basic | 20% Piperidine in Dimethylformamide (DMF) | Low (Cleaved) | High | Standard Fmoc deprotection conditions. The allyl ester is stable.[2][3] |

| 1-5% N,N-Diisopropylethylamine (DIPEA) in DMF | Moderate to Low | High | Stability is dependent on concentration, temperature, and duration of exposure.[1] Partial cleavage can occur. | |

| Neutral | Dimethylformamide (DMF), Dichloromethane (DCM) | High (if amine-free) | High | Must use high-purity, amine-free solvents to prevent premature Fmoc deprotection. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] + Scavenger (e.g., Phenylsilane) in DCM/DMF | High | Low (Cleaved) | Standard conditions for allyl group removal. The Fmoc group is stable under these mild, neutral conditions.[2][3] | |

| Reducing | H₂/Pd on Carbon | Moderate to Low | Moderate to Low | Stability of Fmoc to hydrogenolysis is debated and should be tested for specific cases.[1][5] The allyl double bond can be reduced. |

Table 2: Thermal and Photolytic Stability

| Condition | Parameter | Expected Stability | Recommendations & Remarks |

| Temperature | -20°C to 8°C | High | Recommended long-term storage condition for solid material. [6] |

| Room Temperature (20-25°C) | Moderate | Acceptable for short-term storage (days) if protected from moisture and light.[7] | |

| 40°C | Low to Moderate | Degradation is expected to accelerate. Avoid prolonged exposure. | |

| >100°C | Very Low | Thermal cleavage of the Fmoc group can occur, even in the absence of a base.[8] | |

| Light | UV or Prolonged Daylight Exposure | Low | The Fmoc group is known to be light-sensitive, especially when in solution.[6][9] Store in amber vials or protected from light. |

Experimental Protocols

To allow researchers to perform their own stability studies, the following detailed experimental protocols are provided.

Protocol for Assessing Chemical Stability

Objective: To quantify the degradation of this compound under specific chemical conditions (e.g., acidic, basic) over time.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

-

Incubation:

-

For each condition to be tested (e.g., 20% piperidine in DMF, 5% TFA in DCM), add a known volume of the stock solution to the test solution to achieve a final concentration of 0.1 mg/mL.

-

Maintain the solutions at a constant temperature (e.g., 25°C).

-

-

Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each test solution.

-

Quenching: Immediately quench the reaction to prevent further degradation.

-

For basic solutions, quench with a dilute acid solution (e.g., 1% TFA in water).

-

For acidic solutions, quench with a dilute basic solution (e.g., 1% DIPEA in water).

-

-

Sample Preparation: Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the samples using the HPLC method described in section 4.3.

-

Data Analysis: Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the time-zero sample.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions. This is a crucial step in developing stability-indicating analytical methods.[10][11]

Methodology:

-

Prepare Samples: Prepare separate samples of this compound (e.g., 1 mg/mL in acetonitrile/water).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 8 hours.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 8 hours.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

-

Thermal Stress: Incubate a solid sample at 80°C for 24 hours. Dissolve in solvent before analysis.

-

Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Neutralization/Preparation: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by LC-MS to separate and identify the parent compound and any degradation products.

HPLC Method for Purity and Stability Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 30% B

-

2-17 min: 30% to 95% B

-

17-20 min: 95% B

-

20-22 min: 95% to 30% B

-

22-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm and 301 nm (for Fmoc group).

-

Injection Volume: 10 µL.

Visualizations of Key Processes

The following diagrams illustrate the key chemical transformations and workflows associated with the use of this compound.

Caption: Recommended workflow for the storage and handling of this compound.

Caption: Chemical pathway for the base-catalyzed removal of the Fmoc protecting group.

Caption: Palladium-catalyzed removal of the side-chain allyl (Oall) protecting group.

Conclusion

This compound is a robust building block for peptide synthesis when handled and stored correctly. Its stability is governed by the orthogonal nature of the Fmoc and allyl protecting groups. The Fmoc group is sensitive to basic conditions, temperature, and light, while the allyl ester group is stable under most standard SPPS conditions but can be selectively removed using a palladium catalyst. By adhering to the recommended storage conditions and utilizing the provided analytical protocols to monitor purity, researchers can ensure the integrity of this reagent, leading to higher quality and more reliable outcomes in peptide synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. chimia.ch [chimia.ch]

- 9. benchchem.com [benchchem.com]

- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. biopharminternational.com [biopharminternational.com]

An In-Depth Technical Guide to Fmoc-Asu(Oall)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and the development of sophisticated peptide-based therapeutics, the use of modified amino acids is a cornerstone for innovation. Among these, Fmoc-L-α-Aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH) has emerged as a critical building block for the synthesis of conformationally constrained peptides. This unnatural amino acid derivative, featuring an eight-carbon backbone, is instrumental in creating lactam-bridged cyclic peptides. The strategic incorporation of this compound allows for the introduction of structural rigidity, which can significantly enhance a peptide's biological activity, metabolic stability, and receptor selectivity.

This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS).

Core Concepts: The Role of Orthogonal Protection

The utility of this compound in peptide synthesis is fundamentally linked to the principle of orthogonal protection . In SPPS, various protecting groups are employed to mask reactive functional groups and direct the sequence of amide bond formation. An orthogonal protection strategy allows for the selective removal of one type of protecting group under specific conditions, without affecting others.

This compound embodies this principle perfectly:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is labile to basic conditions (e.g., piperidine), allowing for stepwise elongation of the peptide chain.

-

The Allyl (All) ester protects the γ-carboxyl group of the aminosuberic acid side chain. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild conditions using a palladium(0) catalyst.

-

The remaining side-chain protecting groups on other amino acids (e.g., tBu, Boc, Trt) are typically acid-labile and are removed during the final cleavage from the solid support.

This orthogonality is the key to synthesizing lactam-bridged peptides, where the deprotected side chains of this compound and another amino acid (commonly a lysine derivative) can be cyclized while the peptide is still attached to the resin.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in synthesis.

| Property | Value |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid |

| CAS Number | 167368-90-3 |

| Molecular Formula | C₂₆H₂₉NO₆ |

| Molecular Weight | 451.52 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% (HPLC) |

| Storage Temperature | 2-8°C, inert atmosphere |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent formation of a lactam bridge. These protocols are generalized and may require optimization based on the specific peptide sequence and solid support used.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for synthesizing a lactam-bridged cyclic peptide using this compound is depicted below.

Coupling of this compound

Standard coupling protocols for Fmoc-amino acids are generally applicable to this compound. The use of aminium/uronium-based coupling reagents such as HBTU or HATU is common.

-

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

DMF (N,N-Dimethylformamide) as solvent

-

-

Protocol:

-

Swell the peptide-resin in DMF.

-

Perform Fmoc deprotection of the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate this compound by dissolving it with the coupling reagent and base in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a ninhydrin test. If the test is positive, a second coupling may be necessary.

-

Wash the resin with DMF to remove excess reagents.

-

Selective On-Resin Allyl Deprotection

This step is crucial for exposing the γ-carboxyl group for subsequent cyclization. It is performed after the linear peptide sequence has been assembled.

-

Reagents:

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (0.1-0.25 equivalents)

-

Allyl scavenger (e.g., Phenylsilane (PhSiH₃), N,N'-dimethylbarbituric acid) (15-20 equivalents)

-

Anhydrous, degassed solvent (e.g., DCM or THF)

-

-

Protocol:

-

Wash the peptide-resin with DCM.

-

Prepare a solution of the palladium catalyst and the allyl scavenger in the chosen solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the deprotection solution to the resin.

-

Agitate the mixture at room temperature for 30-60 minutes. The reaction can be repeated to ensure complete deprotection.

-

Wash the resin extensively with the solvent, followed by DMF, to remove all traces of the catalyst and scavenger.

-

On-Resin Lactam Bridge Formation

Following the deprotection of the allyl group on the Asu side chain and the side chain of another amino acid (e.g., the ε-amino group of a Lysine derivative), the intramolecular cyclization is performed.

-

Reagents:

-

Coupling reagent (e.g., HBTU, PyAOP, HATU) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

DMF

-

-

Protocol:

-

Swell the peptide-resin with the deprotected side chains in DMF.

-

Add the coupling reagent and base to the resin suspension.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence.[1] Microwave-assisted cyclization can significantly reduce the reaction time to as little as 10 minutes.[1]

-

Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

-

Once the cyclization is complete, wash the resin thoroughly with DMF.

-

Cleavage, Deprotection, and Purification

The final step involves cleaving the cyclic peptide from the solid support and removing any remaining acid-labile side-chain protecting groups.

-

Reagents:

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

-

Protocol:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the cyclic peptide by preparative reverse-phase HPLC (RP-HPLC).[2]

-

Lyophilize the pure fractions to obtain the final product.

-

Logical Relationships in Lactam Bridge Formation

The sequence of deprotection and coupling steps is critical for the successful synthesis of a lactam-bridged peptide. The following diagram illustrates the logical flow of the key transformations on the resin.

Conclusion

This compound is a powerful and versatile tool in the repertoire of peptide chemists. Its well-defined orthogonal protection scheme enables the reliable synthesis of conformationally constrained, lactam-bridged cyclic peptides. The enhanced stability and potentially increased bioactivity of these cyclic peptides make them highly attractive candidates for drug discovery and development. By understanding the core principles of its application and adhering to optimized experimental protocols, researchers can effectively leverage this compound to advance the frontiers of peptide science and therapeutics.

References

The Strategic Role of the Allyl Protecting Group in Fmoc-Asu(Oall)-OH for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide science, the synthesis of complex and modified peptides is paramount for advancements in drug discovery and development. The strategic use of orthogonal protecting groups is fundamental to achieving high-purity, complex peptide structures. Among the arsenal of available tools, Fmoc-Asu(Oall)-OH emerges as a valuable building block, offering unique capabilities for the synthesis of branched, cyclic, and otherwise modified peptides. This technical guide provides a comprehensive overview of the pivotal role of the allyloxycarbonyl (Oall) protecting group in this compound, detailing its application, deprotection protocols, and strategic advantages in solid-phase peptide synthesis (SPPS).

Core Principles: Orthogonality and the Function of Protecting Groups in this compound

Solid-phase peptide synthesis relies on a meticulously planned sequence of coupling and deprotection steps. The success of synthesizing complex peptides hinges on the principle of orthogonal protection , where different protecting groups can be selectively removed under distinct chemical conditions without affecting others. In the case of this compound, three key components dictate its utility:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a temporary, base-labile protecting group for the α-amino group of the aminosuberic acid (Asu) backbone. It is cleaved at each cycle of peptide chain elongation using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Asu (Aminosuberic acid): This non-proteinogenic amino acid possesses a long aliphatic side chain terminating in a carboxylic acid. This bifunctional nature makes it an ideal component for introducing branching points, forming lactam bridges for cyclization, or for conjugation to other molecules, such as drug payloads.

-

Oall (Allyloxycarbonyl) group: This is an auxiliary, or side-chain, protecting group for the terminal carboxylic acid of the Asu side chain. The Oall group is the cornerstone of the unique applications of this amino acid derivative. It is stable to the basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., trifluoroacetic acid, TFA) typically used for the final cleavage of the peptide from the solid support and the removal of other common side-chain protecting groups like tert-butyl (tBu).[1][2] This orthogonality allows for the selective deprotection of the Asu side chain at any desired stage of the synthesis.

The chemical structure of this compound is depicted below, illustrating the arrangement of these functional groups.

In lieu of a live chemical structure rendering, a placeholder image is used in the DOT script. A visual representation would show the Fmoc group attached to the alpha-amine of aminosuberic acid, with the side-chain carboxyl group protected by the Oall group.

Caption: Chemical structure of this compound.

Data Presentation: Quantitative Analysis of Oall Deprotection

The selective removal of the Oall group is a critical step that enables the subsequent modification of the Asu side chain. This deprotection is typically achieved through palladium(0)-catalyzed allylic cleavage in the presence of a scavenger. The efficiency of this reaction is influenced by the choice of catalyst, scavenger, and reaction conditions. The following table summarizes quantitative data from various reported protocols for on-resin allyl-based deprotection.

| Catalyst (equivalents) | Scavenger (equivalents) | Solvent | Conditions | Deprotection Purity/Yield | Reference |

| Pd(PPh₃)₄ (0.1-0.25) | Phenylsilane (PhSiH₃) (20) | DCM | 2 x 20 min, RT | >95% (qualitative) | [3] |

| Pd(PPh₃)₄ (0.1 per Alloc) | Phenylsilane (PhSiH₃) (25 per Alloc) | DCM | 3 x 1 h, RT | Not specified | [1] |

| Pd(PPh₃)₄ (0.3) | N-methylmorpholine (NMM) / Acetic Acid | CHCl₃ | 20-60 min, RT | Not specified | [4] |

| Pd(PPh₃)₄ (1.0) | Phenylsilane (PhSiH₃) (5) | DMF/CH₂Cl₂ | 2 x 1 h, RT | Not specified | [5] |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DMF | 2 x 5 min, 38°C (Microwave) | >98% | [6] |

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Oall Group using Palladium(0) Catalysis

This protocol outlines a standard method for the selective removal of the Oall protecting group from the Asu side chain of a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing an Asu(Oall) residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Inert gas (Argon or Nitrogen)

-

Shaker or manual agitation setup

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a suitable reaction vessel.

-

Washing: Wash the resin thoroughly with DCM (3 x 1 min) to remove any residual solvents or reagents from previous steps.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.1-0.25 equivalents relative to resin loading) in DCM. To this solution, add the scavenger, phenylsilane (e.g., 20 equivalents).

-

Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen peptide-resin.

-

Agitation: Gently agitate the resin suspension under an inert atmosphere at room temperature. The reaction time can vary, but a typical procedure involves two treatments of 20-30 minutes each.

-

Washing: After the reaction is complete, drain the deprotection solution and wash the resin extensively. A recommended washing sequence is:

-

DCM (5 x 1 min)

-

0.5% Sodium diethyldithiocarbamate in DMF (2 x 15 min) to scavenge residual palladium

-

DMF (5 x 1 min)

-

DCM (5 x 1 min)

-

-

Confirmation of Deprotection: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the complete removal of the Oall group.

Protocol 2: On-Resin Lactam Bridge Formation via the Asu Side Chain

Following the successful deprotection of the Oall group, the now-free carboxylic acid on the Asu side chain can be coupled with a deprotected side-chain amine (e.g., from a Lysine or Ornithine residue) to form a cyclic peptide.

Materials:

-

Peptide-resin with a deprotected Asu side-chain carboxylic acid and a deprotected side-chain amine

-

Coupling reagents (e.g., HBTU, HATU, or PyBOP)

-

Base (e.g., N,N-diisopropylethylamine, DIPEA)